1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a phenyl group, and a fluorosulfonyl group, which contribute to its distinct reactivity and properties.
Preparation Methods
The synthesis of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via direct fluorosulfonylation using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF.
Coupling with the Phenyl Group: The phenyl group is coupled to the tetrazole ring through various organic synthesis techniques, ensuring the correct positioning of the fluorosulfonyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, depending on the reagents used.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione involves its interaction with molecular targets through its fluorosulfonyl and tetrazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione include other sulfonyl fluorides and tetrazole derivatives. These compounds share some structural features but differ in their reactivity and applications. For example:
Sulfonyl Fluorides: Compounds like sulfonyl fluoride and fluorosulfonyl chloride have similar functional groups but may differ in their stability and reactivity.
Tetrazole Derivatives: Other tetrazole-based compounds may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C7H5FN4O3S2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)-5-sulfanylidene-2H-tetrazole |
InChI |
InChI=1S/C7H5FN4O3S2/c8-17(13,14)15-6-3-1-5(2-4-6)12-7(16)9-10-11-12/h1-4H,(H,9,11,16) |
InChI Key |
OSQBTJVPMXHFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.